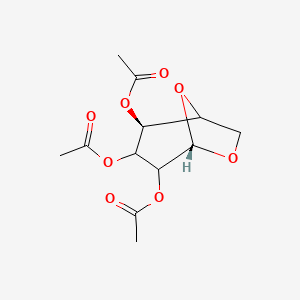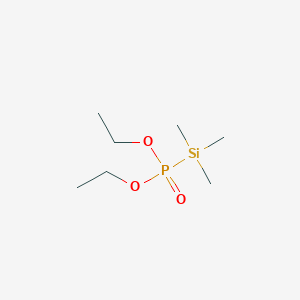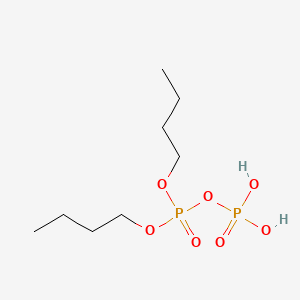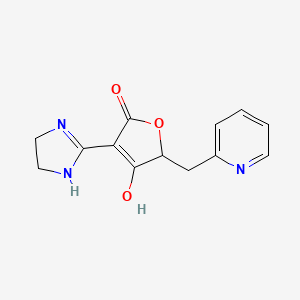
3-Imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione is a complex organic compound that features both imidazolidinone and oxolane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion are some of the strategies used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that scalable methods would involve catalytic processes to ensure efficiency and yield. Metal catalysis and organocatalysis are potential approaches for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-Imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions could result in derivatives with different functional groups .
Aplicaciones Científicas De Investigación
3-Imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a chiral auxiliary in asymmetric transformations.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Imidazolidin-2-ylidene-5-(pyridin-2-ylmethyl)oxolane-2,4-dione involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Imidazolidin-2-ones: These compounds share the imidazolidinone ring structure and are widely used in pharmaceuticals and organic synthesis.
Benzimidazolidin-2-ones: These compounds have a similar structure but include a benzene ring, offering different chemical properties and applications.
Propiedades
Número CAS |
723744-84-1 |
|---|---|
Fórmula molecular |
C13H13N3O3 |
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
4-(4,5-dihydro-1H-imidazol-2-yl)-3-hydroxy-2-(pyridin-2-ylmethyl)-2H-furan-5-one |
InChI |
InChI=1S/C13H13N3O3/c17-11-9(7-8-3-1-2-4-14-8)19-13(18)10(11)12-15-5-6-16-12/h1-4,9,17H,5-7H2,(H,15,16) |
Clave InChI |
JDLSSHKYUXEYAM-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(N1)C2=C(C(OC2=O)CC3=CC=CC=N3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methoxy-2-methylphenyl)acetamide](/img/structure/B13823617.png)
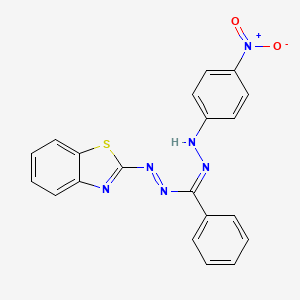
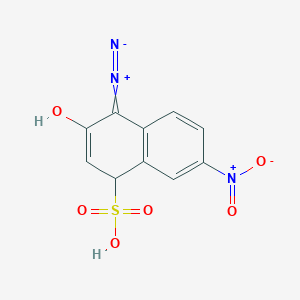
![2-[(2-Chlorophenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione](/img/structure/B13823632.png)
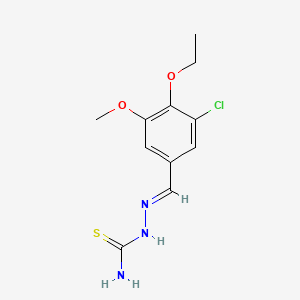

![1,1'-[2-(2-methoxynaphthalen-1-yl)-1H-imidazole-1,3(2H)-diyl]bis(trifluoroethanone)](/img/structure/B13823665.png)
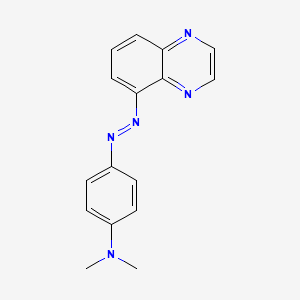
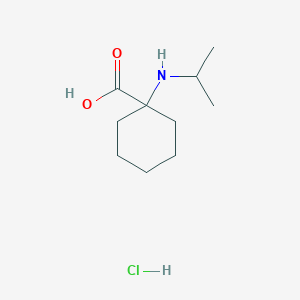

methanone](/img/structure/B13823684.png)
